molecular formula C14H15NO3S B181585 N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 6295-94-9

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B181585
CAS No.: 6295-94-9
M. Wt: 277.34 g/mol
InChI Key: YGQZSLZNEIEKAJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6295-94-9

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-7-9-12(10-8-11)19(16,17)15-13-5-3-4-6-14(13)18-2/h3-10,15H,1-2H3

InChI Key

YGQZSLZNEIEKAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC

Key on ui other cas no.

6295-94-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

o-Anisidine (2.34 ml, 20 mmol) was dissolved in toluene (60 ml) to which were subsequently added, with cooling in an ice bath, pyridine (4.58 ml, 60 mmol), p-toluenesulfonyl chloride (3.89 g, 20 mmol) and a catalytically effective amount of 4-dimethylaminopyridine. After 2.5 hours of stirring at room temperature, the resulting reaction solution was mixed-with water (50 ml), extracted with ethyl acetate and then washed with water, 10% sodium hydroxide aqueous solution, 1N hydrochloric acid, water and saturated brine in that order. After drying on anhydrous magnesium sulfate and removing the solvent by evaporation, the resulting orange solid was dissolved in ethyl acetate (50 ml), adsorbed to anhydrous magnesium sulfate (20 g), eluted with ether and then subjected to evaporation to remove the solvent. The resulting colorless solid which was then washed with an ether-hexane (1:1) mixture solution to obtain 3.44 g (62.0%) of the title compound in the form of colorless prism crystals.
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
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Quantity
4.58 mL
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reactant
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Quantity
3.89 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

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